molecular formula C6H12ClNO2 B3180640 (1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride CAS No. 2243913-36-0

(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride

Cat. No.: B3180640
CAS No.: 2243913-36-0
M. Wt: 165.62
InChI Key: YJRMNPPUVLZEIJ-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a chiral cyclopentane-derived amino acid hydrochloride with stereospecific configurations at the 1- and 3-positions. It is primarily used in pharmaceutical research and organic synthesis, particularly in peptide modification and as a building block for bioactive molecules. Key properties include:

  • Molecular formula: C₆H₁₂ClNO₂ (hydrochloride form)
  • Molecular weight: ~165.6 g/mol (calculated for hydrochloride)
  • Purity: 97% (research grade, 100 mg specification) .
  • Storage: Typically stored sealed at room temperature to maintain stability .

Properties

IUPAC Name

(1S,3S)-3-aminocyclopentane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRMNPPUVLZEIJ-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H]1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride typically involves the cyclization of appropriate precursors followed by the introduction of the amino and carboxylic acid groups. One common method involves the use of cyclopentanone as a starting material, which undergoes a series of reactions including amination and carboxylation under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride can undergo various chemical reactions including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the enzyme ornithine aminotransferase, which is involved in the urea cycle. The inhibition mechanism involves the elimination of fluoride ions followed by conjugate addition and hydrolysis, leading to the inactivation of the enzyme .

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of cyclopentane-based amino acids significantly influences their physicochemical and biological properties. Key comparisons include:

Compound Name CAS Number Configuration Molecular Weight (g/mol) Melting Point (°C) Purity Key Applications
(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride Not explicitly listed (1S,3S) 165.6 Not reported 97% Research, peptide synthesis
(1S,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride 1096155-68-8 (1S,3R) 165.62 Not reported 95% Organic synthesis, intermediates
(1R,3S)-3-Aminocyclopentanecarboxylic acid (free base) 71830-08-5 (1R,3S) 129.15 172.1 (decomposition) 98% ee Chiral resolution, catalysis
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride 147780-44-7 (1R,3S) 165.6 Not reported 99% Industrial-scale synthesis

Key Observations :

  • Stereochemical Impact : The (1R,3S) free base has a lower melting point (172.1°C) compared to its (1S,3R) counterpart (192°C), highlighting the role of stereochemistry in thermal stability .
  • Purity and Availability : The (1S,3S) and (1R,3S) hydrochlorides are available at ≥97% purity for research, while the (1R,3S) isomer is produced industrially at 99% purity .

Functional Derivatives

Derivatization of the amino or carboxyl groups alters reactivity and application scope:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
(1S,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic acid C₁₁H₁₉NO₄ 229.27 Boc-protected amine for peptide synthesis
(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride C₇H₁₄ClNO₂ 179.65 Ester derivative; enhances lipophilicity
1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride C₈H₁₆ClNO₂ 193.67 Branched alkyl chain; potential metabolic stability

Key Observations :

  • Protection Strategies: Boc-protected derivatives (e.g., C₁₁H₁₉NO₄) are critical for multi-step syntheses to prevent unwanted side reactions .
  • Esterification: Methyl esters like C₇H₁₄ClNO₂ improve membrane permeability in drug design .

Research and Industrial Relevance

  • Industrial Use : The (1R,3S) hydrochloride (99% purity, 25 kg/drum) is prioritized for bulk synthesis of agrochemicals or APIs .
  • Synthetic Challenges : High optical purity (≥98% ee) is achievable via chiral resolution or asymmetric catalysis, as seen in (1R,3S) synthesis from cyclopentane-1,3-dicarboxylate precursors .

Biological Activity

(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride is a cyclopentane derivative that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its interactions with various biological systems.

Chemical Structure and Properties

The structure of this compound features a five-membered cyclopentane ring with an amino group and a carboxylic acid group. This configuration allows for diverse chemical reactivity and specific interactions with biological targets.

Property Value
Molecular Formula C5_5H9_9NO2_2·HCl
Molecular Weight 151.59 g/mol
Solubility Soluble in water due to hydrochloride form
Chirality (1S,3S) configuration

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This property is crucial for modulating metabolic pathways.
  • Receptor Binding : It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems and other physiological processes.
  • Pathway Modulation : The compound can alter the activity of key enzymes or receptors involved in various biochemical pathways, which may have therapeutic implications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : Studies have shown that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
  • Antidepressant-like Activity : Preclinical models indicate that it may exhibit antidepressant-like effects through modulation of neurotransmitter systems such as serotonin and norepinephrine.
  • Anti-inflammatory Properties : The compound has been observed to reduce inflammation markers in vitro, indicating a possible role in treating inflammatory disorders.

Case Studies

Several studies have explored the biological effects of this compound:

  • Neuroprotection Study :
    • Objective: To evaluate the neuroprotective effects against oxidative stress.
    • Method: Cultured neuronal cells were treated with the compound prior to exposure to oxidative agents.
    • Results: Significant reduction in cell death was observed compared to controls, suggesting protective properties.
  • Behavioral Assessment in Animal Models :
    • Objective: To assess antidepressant-like effects.
    • Method: Mice were administered the compound and subjected to forced swim tests.
    • Results: Treated mice exhibited reduced immobility time, indicating potential antidepressant activity.
  • Inflammation Model Study :
    • Objective: To investigate anti-inflammatory effects.
    • Method: The compound was administered in a model of induced inflammation.
    • Results: Marked decrease in pro-inflammatory cytokines was noted.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound Name Structure Type Key Properties
(1R,3R)-2-Aminocyclopentanecarboxylic AcidCyclopentane derivativeNeuroprotective properties
D-CycloserineAntibioticInhibits glutamate receptors
(1S,3S)-3-Methoxycyclohexanecarboxylic AcidCyclohexane derivativeModulates neurotransmitter activity

Q & A

Basic Questions

Q. What are the recommended storage and handling protocols for (1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride to maintain stability?

  • Methodological Answer :

  • Storage : Store in tightly sealed containers under inert conditions (e.g., nitrogen atmosphere) at room temperature. Avoid exposure to moisture, ignition sources, and static discharge .
  • Handling : Use personal protective equipment (PPE) including gloves and eye protection. Avoid inhalation of dust or vapors. Work in a well-ventilated fume hood to minimize prolonged exposure .
  • Purity Considerations : Commercial batches typically report ≥95% purity (HPLC), but independent verification via elemental analysis or mass spectrometry is advised .

Q. Which analytical techniques are most effective for confirming the molecular identity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H/13C^{13}C-NMR spectra to confirm cyclopentane ring geometry and proton environments. For example, 1H^1H-NMR should show characteristic splitting patterns for the amino and carboxylic acid protons .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z: 165.62 for C6H12ClNO2\text{C}_6\text{H}_{12}\text{ClNO}_2) .
  • Elemental Analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values .

Q. How can researchers assess the enantiomeric purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with a polar mobile phase (e.g., hexane/isopropanol) to resolve enantiomers. Retention times should match reference standards .
  • Optical Rotation : Measure specific rotation ([α]D[\alpha]_D) and compare with literature values (e.g., optical purity ≥98% ee as reported in some batches) .
  • Derivatization : Convert to a diastereomeric derivative (e.g., using Marfey’s reagent) and analyze via reverse-phase HPLC .

Advanced Research Questions

Q. What experimental strategies can determine the absolute stereochemistry of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromide) to resolve the cyclopentane ring conformation and confirm the (1S,3S) configuration .
  • Schmidt Reaction : Correlate the compound’s stereochemistry with known derivatives. For example, convert to trans-(1S,3S)-cyclopentane-1,3-dicarboxylic acid via a Schmidt reaction and compare optical activity with established standards .
  • Vibrational Circular Dichroism (VCD) : Use VCD spectra to distinguish enantiomers based on chiral vibrational modes .

Q. How can contradictions between spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer :

  • Sample Purity Check : Re-crystallize or purify via column chromatography to remove impurities that may skew NMR signals .
  • DFT Calculations : Perform density functional theory (DFT) simulations to predict 1H^1H-NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Cross-Validation : Use complementary techniques (e.g., IR spectroscopy, X-ray) to confirm structural assignments .

Q. What synthetic routes enable the incorporation of this compound into peptidomimetics or constrained peptide analogs?

  • Methodological Answer :

  • Solid-Phase Peptide Synthesis (SPPS) : Use the hydrochloride salt as a protected amino acid. Activate the carboxylic acid group with HBTU/DIPEA for coupling to resin-bound peptides .
  • Boc Protection : Introduce tert-butoxycarbonyl (Boc) protection at the amino group to prevent side reactions during elongation. Deprotect with TFA for subsequent coupling steps .
  • Conformational Analysis : Use molecular dynamics (MD) simulations to evaluate the cyclopentane ring’s impact on peptide backbone rigidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.